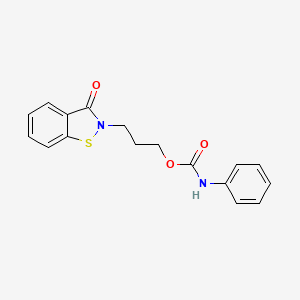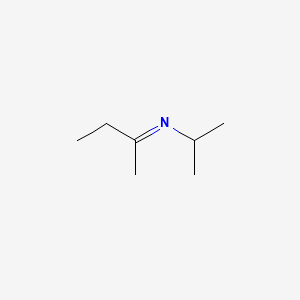
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- is a derivative of the rifamycin class of antibiotics. Rifamycins are known for their potent antimicrobial properties, particularly against Gram-positive bacteria and some Gram-negative bacteria . This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- involves several steps. One common method includes the reaction of rifamycin S with N-bis-hydroxymethyl-amine to form rifamycin oxazine, which is then opened by 1-amino-4-methyl piperazine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of rifamycin derivatives often involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to isolate the desired compound .
化学反应分析
Types of Reactions
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its antimicrobial properties.
Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with altered antimicrobial properties. These derivatives can be tailored for specific applications in medicine and industry .
科学研究应用
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
作用机制
The mechanism of action of rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- involves the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication . The compound targets the β-subunit of the RNA polymerase, leading to the formation of a stable complex that halts the transcription process .
相似化合物的比较
Similar Compounds
Rifampicin: Another rifamycin derivative commonly used to treat tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its longer half-life and used in combination therapies for tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
Rifamycin, 3-((2-((aminoiminomethyl)amino)ethyl)thio)- is unique due to its specific molecular modifications, which enhance its antimicrobial properties and reduce the likelihood of resistance development. Its ability to form stable complexes with bacterial RNA polymerase makes it a valuable compound in the fight against antibiotic-resistant bacteria .
属性
CAS 编号 |
15299-46-4 |
|---|---|
分子式 |
C40H54N4O12S |
分子量 |
814.9 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[2-(diaminomethylideneamino)ethylsulfanyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C40H54N4O12S/c1-17-11-10-12-18(2)38(52)44-28-32(49)26-25(33(50)36(28)57-16-14-43-39(41)42)27-35(22(6)31(26)48)56-40(8,37(27)51)54-15-13-24(53-9)19(3)34(55-23(7)45)21(5)30(47)20(4)29(17)46/h10-13,15,17,19-21,24,29-30,34,46-50H,14,16H2,1-9H3,(H,44,52)(H4,41,42,43)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,40-/m0/s1 |
InChI 键 |
JANVVCQPABHELP-ZLOQRVKUSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN=C(N)N)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


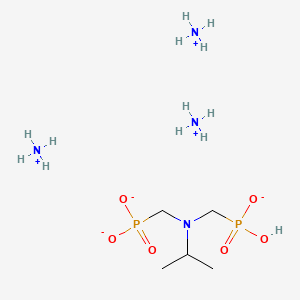


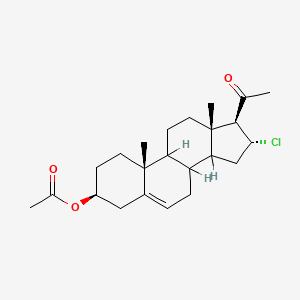
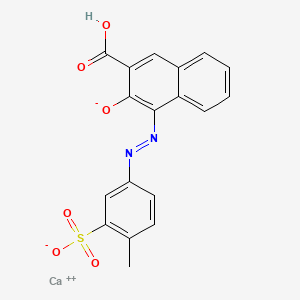
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

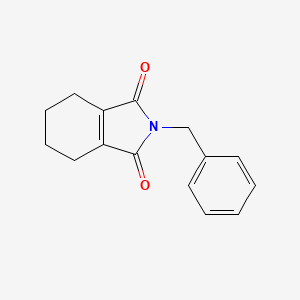
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
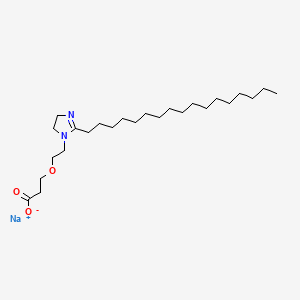
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

